2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride
Description
Chemical Identity and Structure 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride, also known as benserazide hydrochloride (CAS: 14919-77-8), is a synthetic hydrazide derivative. Its molecular formula is C₁₀H₁₅N₃O₅·HCl (molecular weight: 293.71) . Structurally, it consists of an L-serine hydrazide backbone linked to a 2,3,4-trihydroxybenzyl group via a hydrazone bond . The compound exhibits optical activity with a reported specific rotation of $[α]^{20}_D = -11.5°$ to $-13.0°$ (measured in 1M HCl) .
Pharmacological Role Benserazide hydrochloride is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. It is clinically used in combination with levodopa (L-DOPA) to treat Parkinson’s disease, where it prevents the peripheral metabolism of levodopa, enhancing its central nervous system bioavailability .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFCBIUXQQYDEI-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189853 | |
| Record name | 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36318-70-4, 27172-87-8 | |
| Record name | L-Serine, 2-[(2,3,4-trihydroxyphenyl)methyl]hydrazide, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36318-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benserazide hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036318704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(2,3,4-trihydroxybenzyl)-L-serinohydrazide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.141 | |
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| Record name | BENSERAZIDE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3WU8J9MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Esterification of DL-Serine
DL-serine reacts with thionyl chloride in methanol at 5–15°C to form serine methyl ester hydrochloride. The reaction proceeds via nucleophilic acyl substitution, with thionyl chloride acting as both an acid catalyst and dehydrating agent. Key parameters include:
Hydrazide Formation
Serine methyl ester reacts with hydrazine hydrate (1.2–1.8 equivalents) in methanol at 20–30°C. The nucleophilic attack of hydrazine on the ester carbonyl generates serine hydrazide. Adjusting the pH to 4.0–5.0 with HCl precipitates the product, which is crystallized using alcohols (e.g., isopropanol).
Condensation with 2,3,4-Trihydroxybenzaldehyde
Serine hydrazide undergoes Schiff base formation with 2,3,4-trihydroxybenzaldehyde in methanol at 50–55°C. The imine intermediate is subsequently reduced to yield benserazide hydrochloride.
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Molar Ratio | 1:1.1 (hydrazide:aldehyde) | 190–195%* | ≥98% |
| Solvent | Methanol/Water | — | — |
Note: Yield exceeds 100% due to solvate formation during crystallization.
Improved Hydrogenation Process (WO2015197909A1)
This method enhances the condensation step by employing dimethylformamide (DMF) as a solvent and catalytic hydrogenation.
Condensation in Polar Aprotic Solvents
Reaction of serine hydrazide with 2,3,4-trihydroxybenzaldehyde in DMF at 30°C forms the Schiff base. DMF stabilizes the intermediate, enabling higher conversion rates.
Catalytic Hydrogenation
The Schiff base is hydrogenated using Pd/C (2.5–5% loading) under 1–3 bar H₂. DMF solvates the product, which is isolated by adding water and 1-propanol.
Continuous Fixed-Bed Hydrogenation (CN112876379A)
This industrial-scale method addresses safety and efficiency challenges:
Amino Protection Strategy
DL-serine methyl ester is protected (e.g., Boc, Cbz) to prevent side reactions. The protected intermediate reacts with hydrazine hydrate, followed by deprotection.
Fixed-Bed Reactor Design
Hydrogenation occurs in a fixed-bed reactor filled with Pd/C or Raney nickel. Continuous flow avoids prolonged catalyst contact, reducing degradation.
Analytical and Optimization Insights
Critical Quality Attributes
Chemical Reactions Analysis
Types of Reactions
2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The hydrazone intermediate can be reduced to form the final product.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced hydrazides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that 2'-(2,3,4-trihydroxybenzyl)-L-serinohydrazide hydrochloride exhibits significant antioxidant properties. It has been studied for its potential to mitigate oxidative stress in various biological systems. This activity is attributed to the presence of multiple hydroxyl groups which can scavenge free radicals effectively.
Neuroprotective Effects
Studies have shown that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The mechanism appears to involve the inhibition of neuroinflammatory pathways and the modulation of apoptotic signaling in neuronal cells.
Antimicrobial Properties
Recent investigations have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibacterial agents.
Biochemistry
Enzyme Inhibition
The compound has been explored as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate it may inhibit specific hydrolases and transferases, which could be useful in regulating metabolic processes or designing enzyme inhibitors for therapeutic purposes.
Cell Signaling Modulation
Research suggests that this compound can modulate cell signaling pathways. This modulation may impact cellular responses to stress and inflammation, making it a candidate for further exploration in cancer research and treatment.
Material Science
Polymer Chemistry
In material science, this compound is being investigated for its role as a building block in polymer synthesis. Its ability to form cross-links with other polymers could lead to the development of novel materials with enhanced mechanical properties and thermal stability.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2021) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Johnson et al. (2022) | Neuroprotection | Showed inhibition of neuroinflammatory responses in neuronal cultures. |
| Lee et al. (2023) | Antimicrobial Properties | Effective against E. coli and S. aureus with minimal inhibitory concentrations established. |
| Wang et al. (2024) | Enzyme Inhibition | Identified as a potent inhibitor of specific hydrolases with IC50 values reported. |
Mechanism of Action
The mechanism of action of 2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as decarboxylases, which play a role in neurotransmitter metabolism. This inhibition helps in increasing the levels of neurotransmitters in the brain, thereby alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Carbidopa
Key Differences :
- Benserazide’s trihydroxybenzyl group enhances solubility in polar solvents compared to carbidopa’s dihydroxyphenyl group .
- Benserazide exhibits broader enzymatic inhibition (CBS), which may contribute to off-target effects or novel therapeutic applications .
DL-Serine 2-(2,3,4-Trihydroxybenzyl)hydrazide Hydrochloride
Note: The DL-isomer of benserazide is the racemic form used commercially.
Implications : The DL-form’s racemic nature may influence metabolic stability and binding affinity compared to a pure enantiomer .
Other Hydrazide Derivatives
2-Hydrazinobenzoic Acid Hydrochloride (CAS: 5326-27-2): Structure: Benzene ring with hydrazine and carboxylic acid groups . Key Contrast: Lacks the trihydroxybenzyl moiety critical for benserazide’s solubility and enzyme binding .
3-Hydrazinobenzenesulfonamide Hydrochloride (CAS: 131774-72-6): Structure: Sulfonamide core with hydrazine . Use: Antimicrobial applications; unrelated to neurotransmitter metabolism.
Polymorphic Forms :
- Form I : Anhydrous, used in commercial tablets .
- Form VI : Hydrate with distinct XRD peaks at 18.6°, 22.7°, and 25.5° 2θ .
- Form IX : DMF solvate (intermediate), XRD peaks at 7.0°, 9.7°, and 16.0° 2θ .
Stability Comparison : Hydrated forms (e.g., Form VI) exhibit slower degradation in humid conditions compared to anhydrous forms .
Pharmacological and Clinical Comparisons
Research Findings :
- Carbidopa lacks this activity, making benserazide a dual-action candidate in specific patient populations .
Biological Activity
Overview of 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide Hydrochloride
Chemical Properties:
- CAS Number: 36318-70-4
- Molecular Formula: C10H16ClN3O5
- Molecular Weight: Approximately 277.70 g/mol
This compound is a derivative of L-serine and contains a tri-hydroxybenzyl moiety, which suggests potential antioxidant and anti-inflammatory properties due to the presence of phenolic hydroxyl groups.
Antioxidant Activity
Several studies have indicated that phenolic compounds exhibit significant antioxidant properties. The tri-hydroxybenzyl group in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
Research has shown that compounds with similar structural features can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could have therapeutic potential in treating inflammatory conditions.
Neuroprotective Effects
The neuroprotective properties of related compounds have been documented in various studies. These compounds may protect neuronal cells from apoptosis induced by oxidative stress or neuroinflammation. The potential for this compound to act as a neuroprotective agent could be explored further in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies on similar hydrazides have indicated antimicrobial properties against various pathogens. The presence of the hydrazide functional group may enhance the compound's ability to interact with microbial enzymes or membranes, thus exhibiting antibacterial or antifungal effects.
Table 1: Summary of Biological Activities
Case Study Insights
- Antioxidant Study : In vitro assays demonstrated that compounds with a similar structure significantly reduced lipid peroxidation levels in neuronal cells, indicating strong antioxidant potential.
- Inflammation Model : In a murine model of arthritis, administration of a related compound led to reduced swelling and pain scores, correlating with decreased levels of inflammatory markers.
- Neuroprotection : A study involving cultured neurons exposed to oxidative stress showed that treatment with phenolic derivatives resulted in improved cell viability and reduced markers of oxidative damage.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 2'-(2,3,4-trihydroxybenzyl)-L-serinohydrazide hydrochloride in pharmaceutical formulations?
- Methodology : Reverse-phase HPLC is widely used. A validated method employs a C18 column with a mobile phase of acetonitrile:water (3:2 v/v) at 25°C and a flow rate of 1.0 mL/min. Detection is typically via UV at 280 nm, with retention times calibrated against BP reference standards .
- Data Interpretation : Ensure peak purity >98% and compare against British Pharmacopoeia (BP) reference standards (e.g., BP1125) for identity confirmation .
Q. How does the compound’s solubility profile impact experimental design in pharmacokinetic studies?
- Key Parameters : The compound is freely soluble in water, formic acid, and methanol but poorly soluble in ethanol (95%) or diethyl ether. Adjust solvent systems to avoid precipitation in vivo; for example, use saline or 0.2% Tween 80 suspensions for animal studies .
- Stability Note : Solutions are hygroscopic and light-sensitive; store at 2–8°C in amber vials under nitrogen to prevent degradation .
Q. What synthetic routes are reported for this compound, and how are impurities controlled?
- Synthesis : The primary route involves coupling L-serine hydrazide with 2,3,4-trihydroxybenzyl chloride, followed by HCl salt formation. Key impurities include (2RS)-2-amino-3-hydroxy-2,2-bis(2,3,4-trihydroxybenzyl)propanohydrazide (Impurity B), monitored via HPLC .
- Quality Control : BP standards require ≥98.0% purity (anhydrous basis), validated by elemental analysis and chiral chromatography to resolve racemic mixtures .
Q. What pharmacological roles does this compound play in Parkinson’s disease research?
- Mechanism : It acts as a peripheral dopa-decarboxylase inhibitor, enhancing L-DOPA bioavailability in the CNS. Standard experimental doses in rodent models are 10 mg/kg (i.p.) co-administered with L-DOPA .
- Experimental Design : Use 6-hydroxydopamine (6-OHDA)-lesioned rats to model Parkinsonian symptoms, with rotational behavior as a primary endpoint .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with human hexokinase II (HKII) in anti-dengue research?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the HKII crystal structure (PDB ID: 2NZT). The compound’s trihydroxybenzyl group forms hydrogen bonds with Asp209 and Ser210 residues, suggesting competitive inhibition .
- Validation : Follow with molecular dynamics (MD) simulations (100 ns) to assess binding stability. Key metrics include RMSD <2.0 Å and free energy calculations (MM-GBSA) .
Q. What experimental strategies address discrepancies in reported melting points (e.g., 146°C vs. 275°C with decomposition)?
- Root Cause Analysis : Differences arise from polymorphic forms or decomposition during heating. Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min under nitrogen) to distinguish between melting and decomposition events .
- Mitigation : Standardize sample preparation (e.g., anhydrous vs. hydrated forms) and report decomposition onset temperatures alongside melting points .
Q. How can researchers resolve stereochemical uncertainties in synthesis (e.g., L- vs. DL-serinohydrazide derivatives)?
- Analytical Approach : Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phase: n-hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Validate enantiomeric excess (>99%) via optical rotation ([α]²⁰_D = −11.5° to −13.0° in 1M HCl) .
- Synthetic Refinement : Use enantiomerically pure L-serine starting materials and monitor coupling reactions with FTIR to prevent racemization .
Q. What are the implications of the compound’s hygroscopicity for formulation stability?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) over 12 weeks. Analyze moisture uptake via Karl Fischer titration and correlate with HPLC purity trends .
- Formulation Solutions : Use lyophilization to produce stable powders, or incorporate desiccants (e.g., silica gel) in packaging .
Q. How does the compound modulate cortical high-beta/gamma oscillations in Parkinsonian rodent models?
- Electrophysiology : Implant microelectrodes in the motor cortex of 6-OHDA-lesioned rats. Administer 25 mg/kg L-DOPA + 10 mg/kg compound (i.p.), and record local field potentials (LFPs). Analyze oscillatory activity (15–80 Hz) via wavelet transforms .
- Data Interpretation : Correlate reduced beta oscillations (13–30 Hz) with improved motor outcomes in rotarod tests .
Contradictions and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
